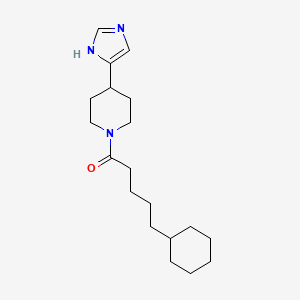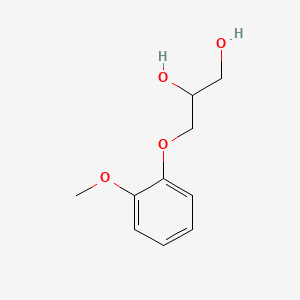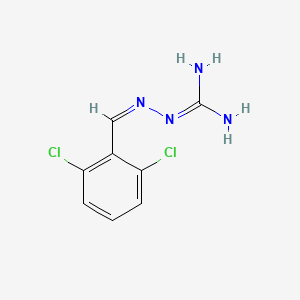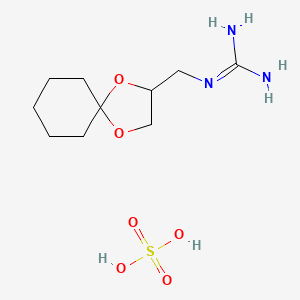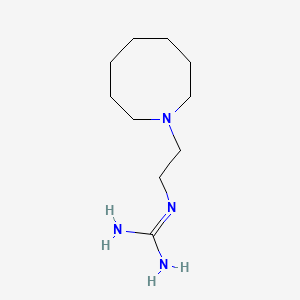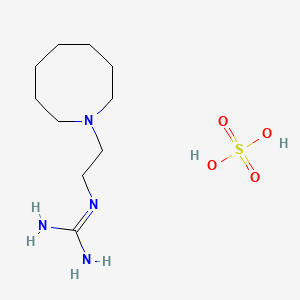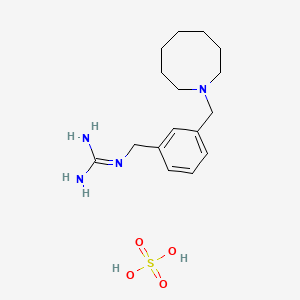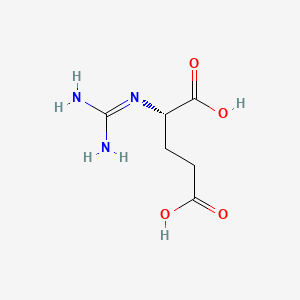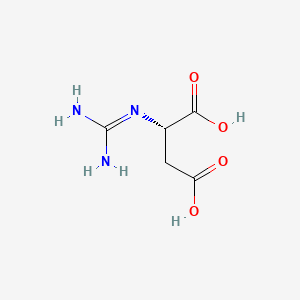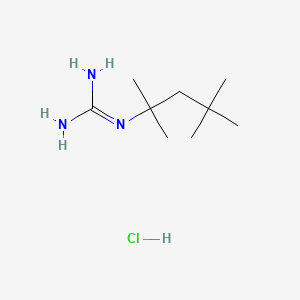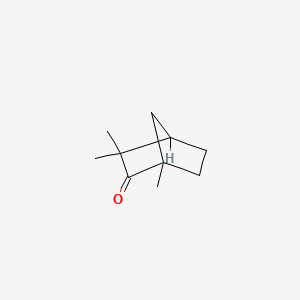
Fenchone
Overview
Description
Fenchone is an organic compound classified as a monoterpenoid and a ketone. It is a colorless oily liquid with a structure and odor similar to camphor. This compound is a constituent of absinthe and the essential oil of fennel. It is used as a flavor in foods and in perfumery .
Mechanism of Action
Fenchone, also known as CAS-1195-79-5, dl-fenchone, or 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one, is a biologically active bicyclic monoterpene . It is found in the essential oils of various plants and has been reported to have several pharmacological activities .
Target of Action
This compound interacts with several proteins that play crucial roles in various biological processes. These include β-ketoacyl acyl carrier protein synthase from Escherichia coli, 1, 3-β–D-glucan synthase from Candida albicans, and Anthranilate-CoA ligase from Pseudomonas aeruginosa . It also interacts with inducible nitric oxide synthase (iNOS) , Interleukin-17 , Prostaglandin E Receptor EP4 , and Cycloxygenase-2 (COX-2) .
Mode of Action
This compound’s interaction with its targets results in various changes. For instance, it has been shown to inhibit the Cytochrome P450 isomers , which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It also significantly reduces the mRNA values of iNOS, IL-17, IL-1β, IL-6, TNF-α, and COX-2 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to increase the levels of reduced glutathione (GSH) and superoxide dismutase (SOD) , which are key players in the body’s antioxidant defense system . It also increases the levels of interleukin (IL)-10 and transforming growth factor-beta (TGF-β) , which are involved in immune response regulation.
Pharmacokinetics
It has been shown to have high gastrointestinal (gi) absorption and can penetrate the blood–brain barrier (bbb) .
Result of Action
This compound’s action results in various molecular and cellular effects. For instance, it has been shown to induce oxidative stress in Culex quinquefasciatus larvae . It also has anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory markers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the qualitative and quantitative differences of compounds in the essential oils, including this compound, could be ascribed to environmental factors, as well as the morphological and genetic characteristics of the plant species, which influence the synthesis of secondary metabolites .
Biochemical Analysis
Biochemical Properties
Fenchone interacts with several enzymes and proteins. Molecular docking analysis revealed a high binding interaction of this compound with inducible nitric oxide synthase (iNOS), Interleukin-17, Prostaglandin E Receptor EP4, and Cycloxygenase-2 (COX-2), indicating its anti-inflammatory efficacy . It also interacts with three distinct proteins from Escherichia coli (β-ketoacyl acyl carrier protein synthase), Candida albicans (1, 3-β–D-glucan synthase), and Pseudomonas aeruginosa (Anthranilate-CoA ligase) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to protect yeast cells from H2O2 induced cytotoxicity and is cytotoxic to cancerous Hela cells . It also significantly lowered spleen and thymus indices, Nitric oxide (NO) and PGE2 values as compared to solvent-treated group .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit pro-inflammatory markers, thus demonstrating a potent anti-inflammatory effect . It also showed a spasmolytic effect in isolated trachea mediated predominantly by K+ channel activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The acute diuretic effect of this compound (400 mg/kg) significantly increased the urinary output, electrolytes (Na+, K+, and Ca++), urinary creatinine, and urinary uric acid in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For evaluating acute toxicity, a single dose of 2000 mg/kg was orally administered to rats . Three doses of this compound (100, 200, and 400 mg/kg) were assayed in comparison to furosemide (15 mg/kg) as the standard drug .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation to produce metabolites such as 6-exo-hydroxythis compound, 6-endo-hydroxythis compound, and 10-hydroxythis compound, with the involvement of P450 enzymes present in human liver microsomes .
Preparation Methods
Fenchone can be prepared through various synthetic routes. One common method involves the dehydrogenation of fenchol using a self-made dehydrogenation catalyst. This method offers high conversion rates and good selectivity under mild reaction conditions. The process uses a nontoxic and harmless plant-derived organic solvent, which reduces the residues of toxic and harmful substances .
Another efficient approach involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of in situ prepared titanium complexes as homogeneous catalysts and titanium isopropoxide as a dehydrating agent. This method yields high purity products and simplifies the isolation procedure .
Chemical Reactions Analysis
Fenchone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound oxides.
Reduction: Reduction of this compound can yield fenchol.
Substitution: this compound can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Fenchone is similar to other monoterpenoids and ketones, such as camphor. Both compounds have a bicyclic structure and a ketone functional group. this compound is unique in its specific odor and its presence in fennel and wormwood. Other similar compounds include:
Camphor: An isomer of this compound with similar structure and properties.
Borneol: Another monoterpenoid with a similar structure but different functional groups.
Menthol: A monoterpenoid with a different structure but similar uses in flavoring and perfumery
This compound’s unique properties and applications make it a valuable compound in various fields.
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025324 | |
| Record name | alpha-Fenchone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |
| Record name | Fenchone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | l-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 194.00 °C. @ 760.00 mm Hg | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | l-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.946 | |
| Record name | l-Fenchone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1195-79-5, 7787-20-4 | |
| Record name | (±)-Fenchone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenchone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Fenchone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5-6 °C | |
| Record name | (+)-Fenchone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Fenchone has been shown to interact with various targets, leading to diverse downstream effects:
- Potassium Channels: this compound demonstrates spasmolytic activity, predominantly by activating potassium channels in guinea pig tracheal muscles. This activation leads to muscle relaxation and bronchodilation. [, ]
- Calcium Channels and PDE: this compound also exhibits dual inhibitory effects on phosphodiesterase (PDE) and calcium channels, further contributing to its bronchodilator properties. []
- SCF/c-Kit Pathway: In a rat model of constipation-predominant irritable bowel syndrome (IBS-C), this compound demonstrated therapeutic benefits by modulating the SCF/c-Kit pathway, which plays a crucial role in gastrointestinal motility. This modulation contributed to increased fecal pellet count, fecal moisture, and intestinal transit rate, while reducing visceral hypersensitivity. []
- Gut Microbiota: this compound treatment in the same IBS-C rat model also influenced the composition of gut microbiota. It increased the relative abundance of beneficial bacteria like Lactobacillus, Blautia, Allobaculum, Subdoligranulum, and Ruminococcaceae_UCG-008 while reducing the abundance of potentially harmful bacteria like Bacteroides, Enterococcus, Alistipes, and Escherichia-Shigella. These changes likely contribute to the observed improvements in IBS-C symptoms. []
A:
- Spectroscopic Data:
- Detailed 1H, 13C, and 17O NMR data are available in the literature for this compound and its monochlorinated derivatives, providing insights into its structure and stereochemistry. [, ]
- Broadband rotational spectroscopy has been employed to determine the substitution (rs) and effective (r0) structures of this compound, revealing its bicyclic terpenoid structure and structural similarities to other norbornane derivatives like camphor and camphene. []
ANone: While specific data on material compatibility is limited in the provided research, this compound's stability under various conditions has been studied:
- Environmental Degradation: this compound's atmospheric fate has been investigated, revealing that it undergoes degradation through reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). Kinetic studies provide valuable information on its persistence in the environment. []
ANone: The provided research focuses primarily on this compound as a substrate for biotransformation or as a biologically active compound. There is limited information about its catalytic properties or applications in catalysis.
A:
- Structural Elucidation: Quantum-chemical calculations, particularly at the B3LYP, M06-2X, and MP2 levels of theory with various basis sets, have been performed to complement experimental data and provide insights into this compound's structure. These calculations help validate experimental findings and refine structural models. []
- Molecular Docking: To understand this compound's potential therapeutic applications, in silico molecular docking studies have been employed to investigate its binding affinities and interactions with various targets, including calcium and potassium channels, providing insights into its potential mechanisms of action. [, ]
- QSAR Models: Structural similarity searching approaches have been used to predict the bioactivity of this compound based on its similarity to other known compounds like camphor. This approach, combined with molecular docking studies, helps identify potential biological activities of this compound. []
ANone: While comprehensive SAR studies on this compound are limited in the provided research, some key observations have been made:
- Acyloxyimino Derivatives: Introduction of acyloxyimino groups to this compound significantly enhanced its insecticidal activity, highlighting the importance of these modifications for improving its pesticidal properties. The specific length and branching of the acyl chain influenced the activity against various insect species. []
ANone: Specific details regarding this compound's stability in various formulations and strategies to enhance its stability, solubility, or bioavailability are not extensively discussed in the provided research.
- Ecotoxicological Effects: Studies on this compound's atmospheric degradation suggest its potential release into the environment and underscore the need to assess its ecotoxicological effects and develop strategies for mitigation. []
ANone:
- Metabolism: In vitro studies using human liver microsomes and recombinant enzymes identified CYP2A6 and CYP2B6 as the major enzymes involved in this compound's hydroxylation, a crucial step in its metabolism. [, ]
- Biotransformation: Studies using genetically modified Salmonella typhimurium expressing human CYP2A6 successfully demonstrated the biotransformation of this compound into two hydroxylated metabolites, highlighting the potential of using bacterial systems for producing this compound metabolites. []
ANone:
- Antimicrobial Activity: this compound exhibited antifungal activity against various Candida species, with minimum fungicidal concentrations (MFC) determined through in vitro assays. It also demonstrated promising antibiofilm activity against E. coli, P. aeruginosa, and C. albicans, suggesting its potential for treating infections caused by these microorganisms. []
- Antidiarrheal Activity: In vivo studies using a castor oil-induced diarrhea model in rats demonstrated that this compound possesses antidiarrheal activity, primarily through its antimotility effects on the gastrointestinal tract. []
- Wound Healing: Topical application of this compound on excisional cutaneous wounds in rats showed significant improvement in wound contraction and re-epithelialization, highlighting its potential for wound healing applications. []
- Antinociceptive Activity: In vivo studies in mice using the tail-flick test, a common pain model, demonstrated that this compound possesses significant antinociceptive activity, suggesting its potential as an analgesic. []
- Diuretic Activity: In vivo studies in rats revealed that this compound exhibits significant diuretic activity in a dose-dependent manner, evidenced by increased urinary output, electrolyte excretion, and changes in diuretic indices. []
ANone: The provided research does not contain specific information regarding resistance or cross-resistance mechanisms associated with this compound.
ANone:
- Acute Toxicity: Acute toxicity studies in rats indicated that a single oral dose of 2000 mg/kg this compound led to significant changes in various hematological and biochemical parameters. Although some changes were observed, no mortalities were reported, suggesting a relatively low acute toxicity profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
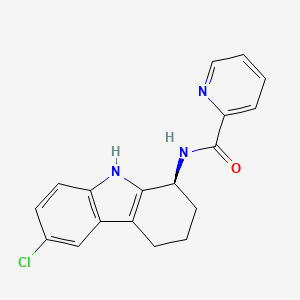
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
